molecular formula C14H13Cl2NO2S B345425 [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine CAS No. 873578-49-5

[(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine

Cat. No.: B345425
CAS No.: 873578-49-5
M. Wt: 330.2g/mol
InChI Key: QYVLOQRVWOGRHO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial and antifungal properties. The presence of the sulfonamide group in the structure imparts significant biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .

Scientific Research Applications

2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine involves the inhibition of specific enzymes that are crucial for bacterial and fungal cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of both chloro groups and the phenylethyl moiety enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

873578-49-5

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2g/mol

IUPAC Name

2,4-dichloro-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)14-8-7-12(15)9-13(14)16/h2-10,17H,1H3

InChI Key

QYVLOQRVWOGRHO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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